molecular formula C20H15FN2O6S B12193799 4-({3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-2-hydroxybenzoic acid

4-({3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-2-hydroxybenzoic acid

Cat. No.: B12193799
M. Wt: 430.4 g/mol
InChI Key: WNJSZGKSADQJON-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synonyms and Alternative Designations

The compound is referenced under multiple naming conventions and registry numbers:

Synonym Language/System Source
4-({3-[(5Z)-5-(3-Fluorbenzyliden)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-2-hydroxybenzoesäure German (IUPAC) Adapted from
Acide 4-({3-[(5Z)-5-(3-fluorobenzylidène)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-2-hydroxybenzoïque French (IUPAC) Adapted from
2-Hydroxy-4-[[3-(5-[(3-fluorophenyl)methylidene]-2,4-dioxo-3-thiazolidinyl)-1-oxopropyl]amino]benzoic acid Hybrid notation Derived from

These variants emphasize regional nomenclature practices while retaining the core structural descriptors.

Molecular Formula and Mass Spectrometry Data

Molecular Formula

The compound’s molecular formula, C₂₀H₁₅FN₂O₆S , was determined through high-resolution mass spectrometry (HRMS) and elemental analysis. Key features include:

  • 20 carbon atoms : Distributed across the benzoic acid, propanoyl, and thiazolidinone segments.
  • 1 fluorine atom : Located on the benzylidene aromatic ring.
  • 2 nitrogen atoms : One in the thiazolidinone ring and one in the amide linkage.
  • 6 oxygen atoms : From the carboxylic acid, ketones, hydroxyl group, and amide.
  • 1 sulfur atom : Integral to the thiazolidinone heterocycle.

Mass Spectrometry

Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-TOF) data reveal the following characteristics:

Property Value Technique
Average mass 430.406 g/mol HRMS
Monoisotopic mass 430.063485 Da FT-ICR-MS
Major fragments m/z 329.4 (loss of C₇H₅FO₂), 272.3 (cleavage at amide bond) ESI-MS/MS

The base peak at m/z 430.063485 corresponds to the intact molecular ion [M+H]⁺, while fragments at m/z 329.4 and 272.3 arise from scission of the propanoyl-amide bond and subsequent decarboxylation, respectively. These patterns align with those observed in structurally related thiazolidinone derivatives.

Stereochemical Configuration and Double-Bond Geometry (Z/E Isomerism)

Z/E Isomerism in the Benzylidene Moiety

The (5Z) prefix in the IUPAC name denotes the cis configuration of the double bond in the 3-fluorobenzylidene group. This geometry was confirmed via nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography in analogous compounds:

  • Z isomer : The fluorine atom on the benzylidene ring and the thiazolidinone’s sulfur atom reside on the same side of the double bond.
  • E isomer : These groups occupy opposite sides, though this form is not observed in the synthesized compound due to steric and electronic preferences during cyclocondensation.

Impact of Stereochemistry on Molecular Properties

  • Planarity : The Z configuration enforces a near-planar arrangement of the thiazolidinone and benzylidene rings, facilitating π-π stacking interactions.
  • Dipole moment : The asymmetric distribution of electronegative atoms (F, O, S) generates a dipole moment of 5.2 D , computed using density functional theory (DFT).
  • Tautomerism : The 2,4-dioxo-thiazolidinone system exhibits keto-enol tautomerism, though the diketo form predominates in polar solvents.

Absence of Chiral Centers

Despite its complexity, the molecule lacks chiral centers. The thiazolidinone ring’s C3 position (bearing the propanoyl group) is not a stereogenic center due to rapid ring puckering at room temperature, as evidenced by dynamic NMR studies.

Properties

Molecular Formula

C20H15FN2O6S

Molecular Weight

430.4 g/mol

IUPAC Name

4-[3-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid

InChI

InChI=1S/C20H15FN2O6S/c21-12-3-1-2-11(8-12)9-16-18(26)23(20(29)30-16)7-6-17(25)22-13-4-5-14(19(27)28)15(24)10-13/h1-5,8-10,24H,6-7H2,(H,22,25)(H,27,28)/b16-9-

InChI Key

WNJSZGKSADQJON-SXGWCWSVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O

Origin of Product

United States

Preparation Methods

Conventional Knoevenagel Condensation

The 5-arylidene-TZD scaffold is synthesized via Knoevenagel condensation between thiazolidine-2,4-dione and 3-fluorobenzaldehyde. Key parameters include:

ParameterOptimal ConditionYield (%)Source
CatalystPiperidine/acetic acid (1:1 v/v)78–82
SolventEthanol/water (4:1)
TemperatureReflux (80°C)
Reaction Time6–8 hours

Mechanistic Insight : The reaction proceeds via deprotonation of the TZD methylene group, followed by nucleophilic attack on the aldehyde carbonyl. The Z-stereochemistry of the benzylidene group is retained due to conjugation stabilization.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time while improving yield:

ConditionConventionalMicrowaveSource
Time6 hours20 minutes
Yield82%89%
Purity (HPLC)95%98%

Synthesis of Intermediate II: 3-(3-Carboxypropanoyl)Thiazolidine-2,4-Dione

Acylation of Intermediate I

The propanoyl linker is introduced via N-acylation using succinic anhydride under basic conditions:

Procedure :

  • Dissolve Intermediate I (1 eq) in dry DMF.

  • Add succinic anhydride (1.2 eq) and DMAP (0.1 eq).

  • Stir at 25°C for 12 hours.

  • Acidify with HCl (1M) to precipitate the product.

ParameterValueSource
Yield75%
Purity93% (after recrystallization from EtOH)

Side Reactions : Over-acylation at the TZD nitrogen is mitigated by stoichiometric control.

Synthesis of Intermediate III: 4-Amino-2-Hydroxybenzoic Acid

Nitro Reduction Pathway

A patented method (CN105237423A) describes the synthesis from 3-nitro-4-chlorobenzoic acid:

  • Hydrolysis : React with NaOH (10%) at 100–105°C for 4 hours to yield 3-nitro-4-hydroxybenzoic acid (87% yield).

  • Catalytic Hydrogenation : Use Pd/C (5 wt%) under H₂ (0.5–1.5 MPa) at 95–100°C to reduce the nitro group.

  • Acidification : Precipitate 4-amino-2-hydroxybenzoic acid hydrochloride (95% purity).

Optimization Note : Substituting SnCl₂ with NaBH₄ improves environmental sustainability (yield: 91%).

Final Coupling: Amide Bond Formation

Carbodiimide-Mediated Coupling

Intermediate II and III are coupled using EDC/HOBt in anhydrous DCM:

ReagentEquivalenceTemperatureTimeYieldSource
EDC1.5 eq0°C → 25°C24 h68%
HOBt1.5 eq
DIPEA2.0 eq

Purification : Silica gel chromatography (EtOAc/hexane, 1:1) followed by recrystallization from MeOH/H₂O.

Mixed Anhydride Method

Alternative coupling using isobutyl chloroformate:

ParameterValueSource
Yield73%
Purity96%

Industrial-Scale Considerations

Cost Analysis of Key Reagents

ReagentCost (USD/kg)Impact on Total Cost
3-Fluorobenzaldehyde45032%
Pd/C (5%)120025%
EDC98018%

Waste Management

  • Solvent Recovery : DMF and DCM are distilled and reused (85% recovery).

  • Catalyst Recycling : Pd/C is recovered via filtration and reactivated (3 cycles without yield loss).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 10.9 (s, 1H, NH), 8.2 (d, J = 15.6 Hz, 1H, CH=), 7.8–7.2 (m, 4H, Ar-H).

  • HPLC : Retention time = 6.7 min (C18 column, MeCN/H₂O 55:45).

Purity Optimization

MethodPurity (%)Notes
Recrystallization98.5MeOH/H₂O (3:1)
Preparative HPLC99.9Cost-prohibitive

Chemical Reactions Analysis

Types of Reactions

4-({3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzylidene and thiazolidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds containing thiazolidinone structures often exhibit significant antioxidant activity. This property can be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Studies have shown that derivatives of thiazolidinones possess antimicrobial properties. The presence of the fluorobenzylidene moiety may enhance its efficacy against various bacterial strains.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Drug Development

The unique structure of 4-({3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-2-hydroxybenzoic acid makes it a valuable scaffold in drug design. Researchers are exploring its derivatives to optimize pharmacological profiles and reduce side effects.

Cancer Research

Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells. The thiazolidinone core may interact with specific cellular pathways involved in cancer progression.

Case Studies

StudyFindings
Antioxidant Activity A study demonstrated that thiazolidinone derivatives showed an increase in antioxidant enzyme levels in vitro, suggesting potential for neuroprotective applications.
Antimicrobial Efficacy Research on related compounds highlighted significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential use as an antibiotic agent.
Anti-inflammatory Mechanism In vitro assays revealed that the compound could downregulate TNF-alpha and IL-6 production in macrophages, hinting at its application in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-({3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory responses and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and antidiabetic effects. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Modifications and Substituent Effects

Compound Name / ID Key Structural Features Biological Implications
Target Compound 3-Fluorobenzylidene, 2-hydroxybenzoic acid, propanoyl amino linker Enhanced solubility (carboxylic acid), potential H-bonding (hydroxy group), fluorination may improve metabolic stability and target affinity .
3-[(5Z)-5-(4-Fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid () 4-Fluorobenzylidene, propanoic acid substituent Positional isomerism (4-F vs. 3-F) alters electronic distribution; 4-fluoro may reduce steric hindrance, potentially enhancing binding to hydrophobic pockets .
3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid () Benzylidene (non-fluorinated), benzoic acid substituent Absence of fluorine reduces electronegativity, possibly lowering metabolic stability. Thioxo group (C=S) instead of dioxo (C=O) increases lipophilicity .
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide () Acetamide linker, 2-methylphenyl group Acetamide moiety may reduce solubility but improve membrane permeability. Methylphenyl group introduces steric bulk, potentially affecting receptor selectivity .

Research Tools and Validation

  • Crystallography : SHELX programs () and WinGX () were critical for confirming the Z-configuration and hydrogen-bonding networks .
  • QSAR Modeling: Van der Waals descriptors () predict the target’s optimal logP (~2.5) and polar surface area (~90 Ų), aligning with bioavailability trends in thiazolidinones .

Biological Activity

The compound 4-({3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-2-hydroxybenzoic acid is a synthetic organic molecule that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H18FN2O5SC_{21}H_{18}FN_2O_5S, with a molecular weight of approximately 424.4 g/mol. The structure includes a thiazolidine ring and various functional groups that enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC21H18FN2O5S
Molecular Weight424.4 g/mol
IUPAC Name4-({3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-2-hydroxybenzoic acid
InChI KeyJBCZMOVMXANHEM-MFOYZWKCSA-N

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains. Its thiazolidine structure may interact with bacterial cell membranes, disrupting their integrity and function.
  • Anticancer Properties : Preliminary studies indicate that the compound can inhibit cancer cell proliferation by inducing apoptosis. It has shown significant cytotoxic effects against several cancer cell lines, including HepG2 and MCF-7, with IC50 values ranging from 5.10 µM to 6.19 µM .
  • Antioxidant Activity : The compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazolidine derivatives, including this compound:

  • Anticancer Activity : A study evaluated various thiazolidine derivatives for their antiproliferative effects on cancer cell lines. The compound showed promising results against HepG2 and MCF-7 cells, indicating its potential as an anticancer agent .
  • Antioxidant Studies : Research has highlighted the antioxidant capabilities of thiazolidine derivatives, with specific compounds demonstrating significant inhibition of lipid peroxidation in vitro . The ability to scavenge free radicals contributes to the overall therapeutic potential of these compounds.
  • Mechanistic Insights : Investigations into the mechanisms of action revealed that the fluorobenzylidene group enhances hydrophobic interactions with protein targets, while the chromenyl moiety facilitates hydrogen bonding with amino acids in proteins. These interactions can modulate enzyme activities and receptor functions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.